molecular formula C15H17ClN2OS B4802427 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dimethylphenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dimethylphenyl)urea

Cat. No.: B4802427
M. Wt: 308.8 g/mol
InChI Key: NMEGEXLWFJJHLC-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a thienyl group, a dimethylphenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea typically involves the reaction of 5-chloro-2-thiopheneethylamine with 2,3-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea can be compared with other similar compounds such as:

  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dimethylphenyl)urea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,5-dimethylphenyl)urea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3,4-dimethylphenyl)urea

These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique arrangement of these groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,3-dimethylphenyl)urea distinct in its applications and effects.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-9-5-4-6-12(10(9)2)18-15(19)17-11(3)13-7-8-14(16)20-13/h4-8,11H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGEXLWFJJHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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